

comparison of (1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
Cat. No.:	B7908627

[Get Quote](#)

A Comparative Guide to (1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine for Asymmetric Synthesis

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine, commonly known as Davis oxaziridines, are a pair of enantiomeric reagents widely employed in asymmetric synthesis. Their primary application lies in the stereoselective oxidation of various nucleophiles, most notably the asymmetric hydroxylation of prochiral enolates to produce optically active α -hydroxy carbonyl compounds. These products are crucial chiral building blocks in the synthesis of pharmaceuticals and natural products. This guide provides a comprehensive comparison of these two reagents, detailing their mechanisms, performance based on experimental data, and a practical protocol for their application.

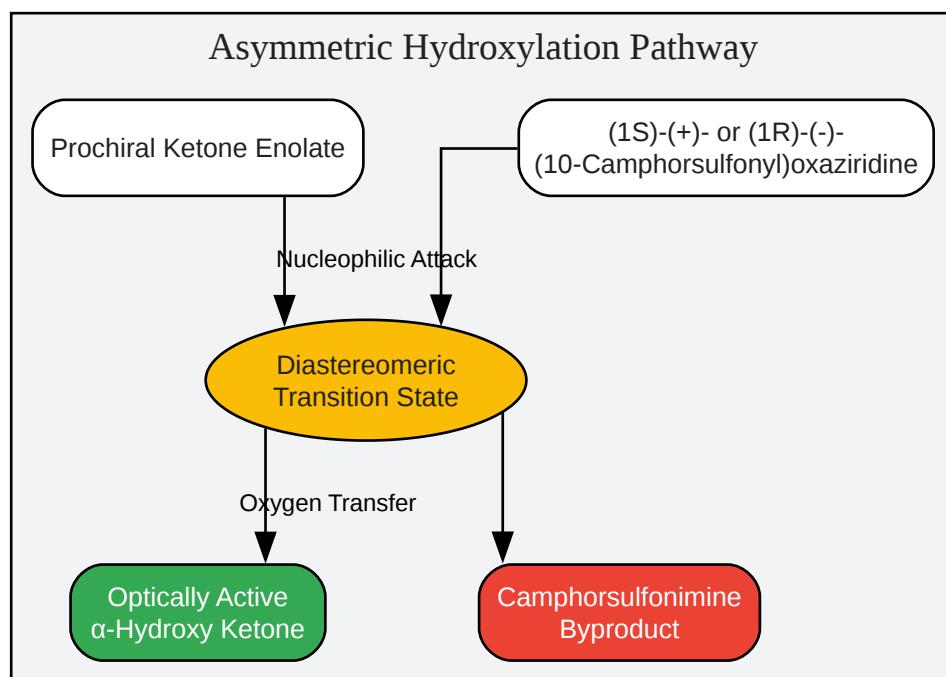
Introduction: The Role of Chiral Oxaziridines in Asymmetric Oxidation

The precise introduction of a hydroxyl group with a defined stereochemistry is a cornerstone of modern organic synthesis. α -Hydroxy carbonyl moieties are prevalent in a myriad of biologically significant molecules. Chiral N-sulfonyloxaziridines, developed by Franklin A. Davis and his

research group, have emerged as highly reliable and efficient reagents for this purpose.^{[1][2]} Their rigid camphor backbone provides an excellent chiral environment, enabling high levels of stereocontrol in the oxidation process.^{[3][4]} The commercial availability of both the (1S)-(+) and (1R)-(-)-enantiomers offers chemists the flexibility to synthesize either enantiomer of a target molecule.^[5]

Mechanism of Stereoselective Oxygen Transfer

The efficacy of (10-Camphorsulfonyl)oxaziridines stems from their unique three-membered oxaziridine ring fused to a rigid camphor scaffold. The reaction with a nucleophile, such as an enolate, proceeds via an SN2-type mechanism where the nucleophile attacks the electrophilic oxygen atom of the oxaziridine.^[6] The steric bulk of the camphor skeleton effectively shields one face of the oxaziridine ring, directing the incoming nucleophile to the opposite, less hindered face.^[4] This steric control is the basis for the high enantioselectivity observed in these reactions. The choice between the (1S)-(+) and (1R)-(-) enantiomer dictates which face of the prochiral enolate is hydroxylated, thus determining the absolute stereochemistry of the resulting α -hydroxy carbonyl product.



[Click to download full resolution via product page](#)

Figure 1: General mechanism for the asymmetric hydroxylation of a ketone enolate using (10-Camphorsulfonyl)oxaziridine.

Head-to-Head Comparison: (1S)-(+)- vs. (1R)-(-)-Enantiomers

The two enantiomers are functionally equivalent in terms of their reactivity and the high levels of stereoselectivity they impart. The key difference lies in the opposite absolute configuration they induce in the product.

Property	(1S)-(+)-(10-Camphorsulfonyl)oxaziridine	(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
CAS Number	104322-63-6[7]	104372-31-8[5][8]
Molecular Formula	$C_{10}H_{15}NO_3S$ [8]	$C_{10}H_{15}NO_3S$ [8]
Molecular Weight	229.30 g/mol [8]	229.30 g/mol [8]
Appearance	White to off-white solid	White to off-white powder[9]
Optical Rotation	$[\alpha]D +44^\circ$ to $+45^\circ$ ($c=2.2$ in $CHCl_3$)[10]	$[\alpha]D -44^\circ$ ($c=2.2$ in $CHCl_3$)[9]
Typical Application	Asymmetric hydroxylation to afford one enantiomer of the α -hydroxy product.	Asymmetric hydroxylation to afford the opposite enantiomer of the α -hydroxy product.[9]

Table 1: Physicochemical Properties and Applications

Supporting Experimental Data

The practical utility of these reagents is demonstrated by the consistently high enantiomeric excesses (e.e.) achieved across a range of substrates. For example, in the asymmetric hydroxylation of ketone enolates, both reagents typically afford the corresponding α -hydroxy ketones with e.e. values often exceeding 95%.[11]

Substrate (Ketone)	Reagent	Product Absolute Configuration	Enantiomeric Excess (e.e.)
Propiophenone	(1S)-(+)-	(R)	>95%
Propiophenone	(1R)-(-)-	(S)	>95%
2-Methyl-1-tetralone	(1S)-(+)-	(S)	>98%
2-Methyl-1-tetralone	(1R)-(-)-	(R)	>98%

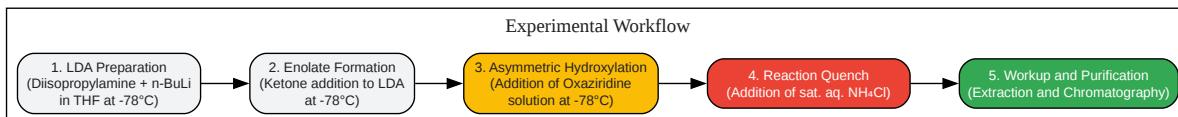
Table 2: Comparative Performance in Asymmetric Hydroxylation (Data synthesized from typical results reported in the literature)

Experimental Protocol: A Guide to Asymmetric Hydroxylation

The following is a generalized, step-by-step procedure for the asymmetric hydroxylation of a ketone.

Materials:

- Anhydrous tetrahydrofuran (THF)
- Diisopropylamine
- n-Butyllithium (in hexanes)
- Ketone of choice
- (1S)-(+)- or (1R)-(-)-(10-Camphorsulfonyl)oxaziridine
- Saturated aqueous ammonium chloride solution
- Standard inert atmosphere glassware and techniques



[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for asymmetric hydroxylation of a ketone.

Procedure:

- Lithium Diisopropylamide (LDA) Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.
- Enolate Generation: Add a solution of the ketone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
- Hydroxylation: Dissolve the chosen (10-Camphorsulfonyl)oxaziridine enantiomer (1.1 eq.) in anhydrous THF and add it dropwise to the enolate solution at -78 °C. Monitor the reaction by thin-layer chromatography.
- Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
- Workup and Purification: Warm the mixture to room temperature, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude product by flash chromatography.

Self-Validation: The enantiomeric purity of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

(1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine are robust and highly effective reagents for asymmetric synthesis, particularly for the hydroxylation of enolates. Their predictable stereochemical outcomes and high yields make them invaluable tools in the synthesis of complex chiral molecules. The choice between the two enantiomers is dictated solely by the desired absolute stereochemistry of the final product, providing a reliable and versatile method for accessing either enantiomeric series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. [nbinfo.com](https://www.ncbi.nlm.nih.gov) [nbinfo.com]
- 5. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. [chemscene.com](https://www.chemscene.com) [chemscene.com]
- 8. [scbt.com](https://www.scbt.com) [scbt.com]
- 9. (1R)-(-)-(10-カンファースルホニル)オキサジリジン | Sigma-Aldrich [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Research Portal [researchdiscovery.drexel.edu]
- To cite this document: BenchChem. [comparison of (1S)-(+)- and (1R)-(-)-(10-Camphorsulfonyl)oxaziridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7908627#comparison-of-1s-and-1r-10-camphorsulfonyl-oxaziridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com